tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-17(2,3)23-16(22)20-18(14-19)9-11-21(12-10-18)13-15-7-5-4-6-8-15/h4-8H,9-14,19H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIZKNIWRBIXPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Aminomethylation: The aminomethyl group is added through a reductive amination process, where formaldehyde and ammonia or an amine react in the presence of a reducing agent like sodium cyanoborohydride.
Carbamate Formation: Finally, the tert-butyl carbamate group is introduced by reacting the aminomethylated piperidine with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminomethyl positions, often using halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, formaldehyde, ammonia.
Major Products
- **Oxid
Biological Activity
Overview
tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate, with the molecular formula and a molecular weight of approximately 319.44 g/mol, is a synthetic organic compound derived from piperidine. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly as it relates to its interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to modulate the activity of these molecular targets, which can influence various signaling pathways that are crucial in cellular processes such as proliferation and apoptosis. The compound may act as an inhibitor or a modulator of enzyme activity, affecting metabolic pathways involved in disease states.
Biological Activity and Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Central Nervous System (CNS) Agents : Its structural similarities to known CNS-active compounds suggest potential use in treating neurological disorders.
- Cancer Research : Preliminary studies show that it may influence cancer cell proliferation and apoptosis, making it a candidate for further investigation in oncology.
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have demonstrated that this compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit the activity of certain proteases, which play a role in tumor progression.
- Cell Viability Assays : Research involving cell lines has indicated that this compound can reduce cell viability in cancerous cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis through caspase activation pathways.
- Receptor Binding Studies : Binding affinity assays have indicated that this compound interacts with neurotransmitter receptors, which could explain its CNS effects. Further studies are needed to elucidate the specific receptor interactions.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| tert-Butyl piperidin-4-ylcarbamate | C15H23N2O2 | Moderate CNS activity |
| tert-Butyl (1-benzylpiperidin-3-yl)carbamate | C18H28N2O2 | Antitumor activity |
| tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate | C18H27FN2O2 | Potential anticancer effects |
Scientific Research Applications
Pharmaceutical Applications
TBAP has garnered attention in the pharmaceutical field due to its structural similarity to known pharmacophores. Its applications include:
- Drug Development : TBAP serves as a lead compound in the development of new therapeutic agents targeting neurological disorders. Its piperidine structure allows for interaction with neurotransmitter receptors, potentially modulating synaptic transmission .
- Analgesic Properties : Research indicates that compounds similar to TBAP exhibit analgesic effects. Studies are underway to evaluate its efficacy in pain management, particularly in neuropathic pain models .
- CNS Penetration : The compound's ability to cross the blood-brain barrier makes it a candidate for treating central nervous system (CNS) disorders, including anxiety and depression. Its design aims to enhance bioavailability and reduce side effects compared to existing treatments .
Biochemical Applications
In biochemistry, TBAP is utilized for various purposes:
- Enzyme Inhibition Studies : TBAP has been studied as a potential inhibitor of certain enzymes involved in metabolic pathways. Understanding its inhibition mechanisms can pave the way for developing new inhibitors with therapeutic potential .
- Bioconjugation Techniques : Researchers are exploring TBAP for bioconjugation processes, where it can be attached to biomolecules for targeted drug delivery systems. This application is particularly relevant in cancer therapy, where targeted delivery can enhance treatment efficacy while minimizing systemic toxicity .
Research Case Studies
Several studies highlight the practical applications of TBAP:
- Neurological Research :
- Pain Management Trials :
- Targeted Drug Delivery :
Comparison with Similar Compounds
This compound
Synthesis typically involves:
Reductive amination: Introduction of the aminomethyl group to a 4-ketopiperidine intermediate.
Benzylation : Alkylation with benzyl chloride or bromide at the piperidine nitrogen.
Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) to protect the primary amine .
Q & A
Q. What are the standard synthetic routes for preparing tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate?
The synthesis typically involves multi-step reactions starting with a piperidine core. A common approach includes:
- Condensation : Reacting a benzyl-protected piperidine derivative with a nitrobenzyl aldehyde precursor to form the backbone.
- Reduction : Reducing the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C) .
- Protection : Introducing the tert-butyl carbamate group via Boc-protection under basic conditions (e.g., triethylamine in dichloromethane) . Key solvents include dichloromethane, and catalysts like triethylamine are critical for yield optimization.
Q. How can the purity of this compound be assessed in a laboratory setting?
- Chromatography : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30) to assess purity.
- Spectroscopy : Confirm structural integrity via H NMR (DMSO-d6, 400 MHz) for characteristic peaks (e.g., tert-butyl group at δ 1.4 ppm, aromatic protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] expected at m/z 347.3) .
Q. What safety precautions are necessary when handling this compound?
While specific hazard data for this compound is limited, general piperidine-derivative protocols apply:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in a cool, dry place under inert gas (argon/nitrogen) to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the intermediate 4-(aminomethyl)-1-benzylpiperidine?
- Temperature Control : Maintain the reduction step (nitro-to-amine) at 50–60°C to minimize side reactions.
- Catalyst Loading : Optimize Pd/C catalyst concentration (5–10% w/w) to balance reaction rate and cost .
- Solvent Selection : Replace dichloromethane with THF in Boc-protection steps to enhance solubility of polar intermediates .
Q. What strategies resolve discrepancies in structural characterization data (e.g., conflicting NMR vs. X-ray results)?
- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P21/c space group) provides unambiguous confirmation of stereochemistry and substituent positions .
- Dynamic NMR : Use variable-temperature NMR to study conformational exchange in solution phase, resolving peak splitting ambiguities .
- Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., using Gaussian09) to validate bond angles and torsional strain .
Q. How can the stability of the tert-butyl carbamate group be maintained during acidic/basic reactions?
- pH Control : Avoid strong acids (e.g., TFA) and bases (e.g., NaOH) that cleave the Boc group. Use mild conditions (pH 4–8) for coupling reactions.
- Alternative Protecting Groups : If Boc deprotection is unavoidable, consider transitioning to Fmoc or Cbz groups post-synthesis .
Q. What analytical methods are suitable for detecting trace impurities in bulk samples?
- LC-MS/MS : Detect sub-1% impurities using a gradient elution method (e.g., 5–95% acetonitrile over 30 minutes).
- GC-MS : Identify volatile byproducts (e.g., residual benzyl chloride) with a DB-5MS column .
- Elemental Analysis : Quantify nitrogen/carbon ratios to confirm stoichiometric purity .
Methodological Notes
- Contradiction Management : If synthesis yields vary between batches, cross-reference reaction logs for variables like solvent purity, moisture content, or catalyst age .
- Intermediate Handling : Store amine intermediates under argon at -20°C to prevent oxidation. Use stabilizers like BHT (0.1% w/w) for long-term storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
